molecular formula C17H24FNO5S B2942961 Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946214-31-9

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2942961
CAS No.: 946214-31-9
M. Wt: 373.44
InChI Key: ZCQQBNRTHQYDIW-UHFFFAOYSA-N
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Description

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate is a piperidine-based compound characterized by a sulfonyl group linked to a 3-(4-fluorophenoxy)propyl chain at the nitrogen position and an ethyl ester at the 4-carboxylate position of the piperidine ring.

Properties

IUPAC Name

ethyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO5S/c1-2-23-17(20)14-8-10-19(11-9-14)25(21,22)13-3-12-24-16-6-4-15(18)5-7-16/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQQBNRTHQYDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20FNO4S\text{C}_{15}\text{H}_{20}\text{FNO}_4\text{S}

This compound features a piperidine ring, a sulfonyl group, and a fluorophenoxy moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those with fluorinated phenyl groups. For instance, compounds similar to this compound have shown promising results in inhibiting various bacterial strains. A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Antiviral Activity

In vitro studies have demonstrated that piperidine derivatives can exhibit antiviral properties. For example, a related compound was tested against HIV-1 and showed moderate protection against other viruses such as CVB-2 and HSV-1 . The cytotoxic concentration (CC50) for these compounds was determined to be around 92 μM in Vero cells, indicating a favorable therapeutic index.

Table 2: Antiviral Activity of Related Compounds

CompoundVirusCC50 (μM)Efficacy
3fCVB-292Moderate
3gHSV-1100Moderate

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Viral Entry : The compound may prevent viral entry into host cells by altering membrane dynamics or inhibiting receptor interactions.

Case Studies

A case study involving the synthesis and evaluation of piperidine derivatives demonstrated that specific substitutions on the piperidine ring significantly affected their binding affinity to dopamine (DA) and serotonin (5HT) transporters. Fluoro-substituted compounds were particularly noted for their enhanced selectivity towards the DA transporter .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features and properties of Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate with similar compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Biological Activity
This compound (Target) C₁₇H₂₂FNO₅S 4-Fluorophenoxypropyl sulfonyl, ethyl carboxylate 371.43 g/mol Potential enzyme inhibition (hypothesized)
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate C₁₅H₂₀N₂O₅S 4-Sulfamoylbenzoyl 340.39 g/mol Carbonic anhydrase II/IX/XII inhibition
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate C₁₄H₁₈ClNO₄S 4-Chlorophenyl sulfonyl 331.82 g/mol Higher lipophilicity (predicted)
Ethyl 1-(3-phenylpropanoyl)-piperidine-4-carboxylate C₁₇H₂₃NO₃ 3-Phenylpropanoyl 289.37 g/mol Ester group for metabolic flexibility
Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate C₂₀H₂₉NO₄ 2,4-Dimethylphenoxy, hydroxyl 347.45 g/mol Enhanced hydrogen bonding potential

Key Comparative Analysis

Sulfonyl vs. Carbonyl Groups: The target compound’s sulfonyl group (R-SO₂-) offers stronger electron-withdrawing effects compared to the carbonyl (R-CO-) in Ethyl 1-(3-phenylpropanoyl)-piperidine-4-carboxylate . This difference influences reactivity and binding to enzymes; sulfonyl groups are common in protease inhibitors (e.g., carbonic anhydrase inhibitors in ).

Fluorophenoxy vs. Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility.

Chain Length and Flexibility: The 3-(4-fluorophenoxy)propyl chain provides a longer, flexible linker compared to the rigid benzoyl group in . This flexibility may allow better accommodation in enzyme active sites or receptor pockets.

Hydrogen Bonding Potential: Compounds like Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate feature hydroxyl groups, enabling hydrogen bonding with biological targets. The target compound lacks such groups but compensates with the sulfonyl oxygen’s dipole interactions.

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